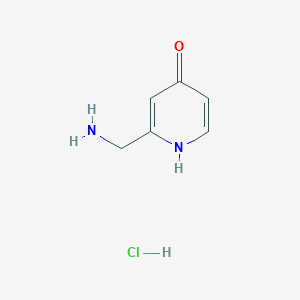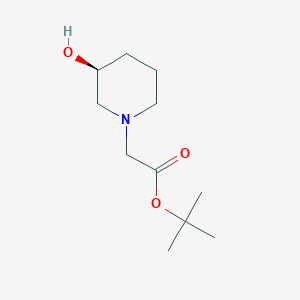
(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol
Vue d'ensemble
Description
The compound “(3S,4S)-4-(®-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol” is a chiral molecule. The R and S stereochemical descriptors are part of the IUPAC nomenclature. For this purpose, the four groups attached to the chiral center are assigned priority 1, 2, 3, and 4, where 1 is the highest priority and 4 is the lowest .
Synthesis Analysis
The asymmetric synthesis of this compound could involve organocatalytic addition reactions of dithiomalonates to nitrostyrenes under “on water” conditions . This process features low loading (0.5 mol%) and has been observed in the synthesis of the GABA derivative ®-baclofen and a new herbicidal mode-of-action inhibitor (3S,4S)-tetflupyrolimet .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using the Cahn-Ingold-Prelog system, which allows us to unambiguously define the stereochemical configuration of any stereocenter, using the designations 'R’ (from the Latin rectus, meaning right-handed) or 'S’ (from the Latin sinister, meaning left-handed) .Chemical Reactions Analysis
The chemical reactions involving this compound could be related to its asymmetric synthesis. The organocatalytic addition reactions of dithiomalonates to nitrostyrenes under “on water” conditions have been observed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. The 3d orbitals are actually lower in energy than the 4s orbital, which means that electrons enter the 3d orbitals first . The reversed order of the 3d and 4s orbitals only seems to apply to building the atom up in the first place .Applications De Recherche Scientifique
Organocatalysis in Asymmetric Michael Addition : This compound has been studied as a derivative of a new chiral organocatalyst, particularly effective in catalyzing asymmetric Michael addition reactions. This catalysis is believed to involve hydrogen bonding between the catalyst and the reactant β-nitrostyrene (Cui Yan-fang, 2008).
Enantioselective Addition in Organic Synthesis : It has been used as a chiral ligand in the enantioselective addition of diethylzinc to benzaldehyde, yielding various chiral secondary alcohols. This application is significant in the synthesis of optically active compounds (M. Asami et al., 2015).
Key Intermediate in Antibiotic Synthesis : The compound serves as a key intermediate in the preparation of premafloxacin, an antibiotic for use against pathogens of veterinary importance. This showcases its role in medicinal chemistry (T. Fleck et al., 2003).
Organic Test Reactions over Acid–Base Catalysts : It's used in studying transformations of related compounds over oxide catalysts, helping in understanding acid-base properties in these solids. Such research has implications in catalyst design and reaction engineering (M. Aramendía et al., 1999).
Incorporation in Intercalating Nucleic Acids (INAs) : This compound has been utilized in the synthesis of INAs, which are important in the study of DNA/RNA stability and interactions. Such research contributes to our understanding of genetic materials and their potential therapeutic uses (V. Filichev & E. Pedersen, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
(3S,4S)-1-(4-methylphenyl)sulfonyl-4-[[(1R)-1-phenylethyl]amino]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14-8-10-17(11-9-14)25(23,24)21-12-18(19(22)13-21)20-15(2)16-6-4-3-5-7-16/h3-11,15,18-20,22H,12-13H2,1-2H3/t15-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKJRAGHFUWKRP-MNEFBYGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(C2)O)NC(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]([C@H](C2)O)N[C@H](C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















